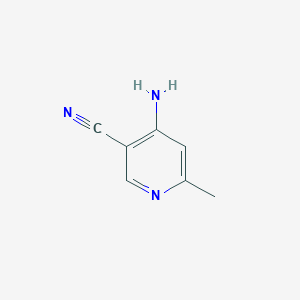

4-Amino-6-methylpyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4-amino-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVQTMXLSDXAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylpyridine-3-carbonitrile typically involves the reaction of 4-methylpyridine with cyanogen bromide in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

4-Amino-6-methylpyridine-3-carbonitrile serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. For instance, it can be employed in the synthesis of biologically active heterocycles and pharmaceuticals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic substitution | Acts as a nucleophile in reactions with electrophiles to form substituted products. |

| Cyclization | Can undergo cyclization reactions to form pyridine derivatives, which are valuable in drug design. |

| Coupling reactions | Useful in coupling reactions to synthesize larger, more complex organic molecules. |

Pharmaceutical Applications

In medicinal chemistry, this compound has been studied for its potential therapeutic effects. Its structural similarity to other pyridine derivatives suggests possible activity against various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit cytotoxic effects against cancer cell lines. A study published in the journal "Molecules" highlighted the synthesis and cytotoxicity of related compounds, suggesting that modifications of the pyridine ring can enhance potency against specific cancer types .

Neuropharmacological Research

The compound's ability to interact with potassium channels positions it as a candidate for neuropharmacological studies. It may influence neurotransmitter release by modulating ion channel activity, similar to other aminopyridines used in treating neurological conditions.

Agricultural Chemistry

There is emerging interest in the use of pyridine derivatives as agrochemicals. The compound can potentially serve as an intermediate in the synthesis of herbicides or pesticides due to its nitrogen-containing structure, which is often associated with biological activity.

Potential Herbicide Development

Research into related compounds has shown that modifications can yield effective herbicides with lower environmental impact . The development of such agrochemicals could benefit from the structural framework provided by this compound.

Mechanism of Action

The mechanism of action of 4-Amino-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitrile group can participate in polar interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Electronic and Structural Comparison

Key Observations :

Key Observations :

- Cyanopyridines with Aromatic Substituents: Nitrophenyl and dichlorothiophene groups improve cytotoxicity by promoting DNA interaction .

- Halogenated Derivatives : Chlorine and trifluoromethyl groups enhance antimicrobial activity but may reduce solubility .

Physicochemical Properties

Table 3: Melting Points and Spectral Data

Biological Activity

4-Amino-6-methylpyridine-3-carbonitrile, also known as 4-amino-6-methylnicotinonitrile, is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an amino group and a cyano group, which contribute to its reactivity and potential pharmacological properties. This article reviews the biological activity of this compound, highlighting various studies, mechanisms of action, and implications for future research.

- IUPAC Name : 4-amino-6-methylnicotinonitrile

- Molecular Formula : C₇H₈N₄

- Molecular Weight : 148.17 g/mol

- InChI Key : GDVQTMXLSDXAHQ-UHFFFAOYSA

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

-

Antimicrobial Activity :

- Studies have indicated that pyridine derivatives exhibit antimicrobial properties. The presence of the amino and cyano groups may enhance the interaction with microbial targets, leading to inhibition of growth. For example, derivatives similar to 4-amino-6-methylpyridine have shown significant activity against various bacterial strains.

-

Anti-inflammatory Effects :

- Research indicates that compounds with similar structures can act as antagonists to inflammatory mediators. For instance, a related compound demonstrated an IC50 value of 123 nM for inhibiting prostaglandin E2 (PGE2)-induced TNFα reduction in human whole blood assays . This suggests potential applications for this compound in treating inflammatory conditions.

-

Cytotoxicity :

- The cytotoxic effects of pyridine derivatives have been explored in various cancer cell lines. Some studies report that compounds in this class can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like 4-amino-6-methylpyridine can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can scavenge ROS, thereby protecting cells from oxidative stress and contributing to their cytoprotective effects.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.